molecular formula C17H21NO5 B1199134 methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate CAS No. 72182-46-8

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate

Cat. No.: B1199134
CAS No.: 72182-46-8
M. Wt: 319.4 g/mol
InChI Key: CQWXYUZZXCRUDE-ZDSHMUBLSA-N
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Description

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate is a thermally labile oxidative metabolite of cocaine. It is formed through the oxidation of cocaine and is known to exist in both animal and human samples. This compound is of significant interest in forensic toxicology due to its presence in biological samples of cocaine users .

Preparation Methods

Synthetic Routes and Reaction Conditions: methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate can be synthesized through the oxidation of cocaine using various oxidizing agents. One common method involves the use of cytochrome P-450 enzymes, which mediate the oxidation of cocaine to form this compound . Another method involves the use of flavin-containing monooxygenase .

Industrial Production Methods: While there is limited information on the industrial production of this compound, it is primarily synthesized in laboratory settings for research purposes. The synthesis involves controlled oxidation reactions under specific conditions to ensure the formation of the desired product.

Chemical Reactions Analysis

Types of Reactions: methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate exerts its effects through its interaction with various molecular targets. It is known to be a metabolite of cocaine and shares some of its pharmacological properties. The exact mechanism of action involves the inhibition of dopamine reuptake, similar to cocaine . This leads to increased levels of dopamine in the synaptic cleft, resulting in the stimulant effects associated with cocaine use.

Comparison with Similar Compounds

Uniqueness: methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate is unique due to its thermal lability and its ability to revert to cocaine upon heating . This property makes it a significant compound in forensic analysis, as it can lead to over-reporting of cocaine levels if not properly accounted for during analysis.

Properties

CAS No.

72182-46-8

Molecular Formula

C17H21NO5

Molecular Weight

319.4 g/mol

IUPAC Name

methyl (1R,2R,3S,5S)-3-benzoyloxy-8-methyl-8-oxido-8-azoniabicyclo[3.2.1]octane-2-carboxylate

InChI

InChI=1S/C17H21NO5/c1-18(21)12-8-9-13(18)15(17(20)22-2)14(10-12)23-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14-,15+,18?/m0/s1

InChI Key

CQWXYUZZXCRUDE-ZDSHMUBLSA-N

Isomeric SMILES

C[N+]1([C@H]2CC[C@@H]1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC)[O-]

SMILES

C[N+]1(C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC)[O-]

Canonical SMILES

C[N+]1(C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC)[O-]

Pictograms

Acute Toxic; Irritant; Health Hazard

Synonyms

cocaine N-oxide

Origin of Product

United States

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